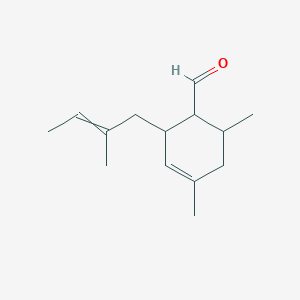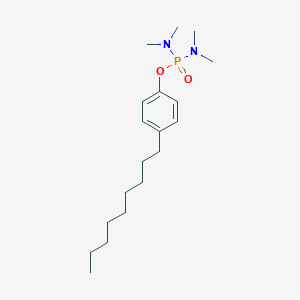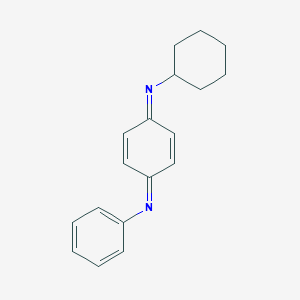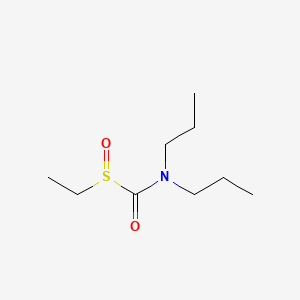
4,6-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-ene-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-ene-1-carbaldehyde is an organic compound with a complex structure featuring multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-ene-1-carbaldehyde typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a cyclohexene derivative followed by a series of functional group transformations to introduce the aldehyde group. The reaction conditions often require the use of strong bases, such as sodium hydride, and specific catalysts to ensure the desired regioselectivity and stereoselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including controlled temperatures, pressures, and the use of advanced catalysts to maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-ene-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the allylic positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions
Major Products
Oxidation: 4,6-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-ene-1-carboxylic acid
Reduction: 4,6-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-ene-1-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
4,6-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-ene-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4,6-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-ene-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, such as enzyme inhibition or activation, and receptor binding. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,6-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-ene-1-carboxylic acid
- 4,6-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-ene-1-methanol
- 2-Methyl-3-buten-2-ol
Uniqueness
4,6-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-ene-1-carbaldehyde is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
55770-95-1 |
|---|---|
Formule moléculaire |
C14H22O |
Poids moléculaire |
206.32 g/mol |
Nom IUPAC |
4,6-dimethyl-2-(2-methylbut-2-enyl)cyclohex-3-ene-1-carbaldehyde |
InChI |
InChI=1S/C14H22O/c1-5-10(2)7-13-8-11(3)6-12(4)14(13)9-15/h5,8-9,12-14H,6-7H2,1-4H3 |
Clé InChI |
HUMQVCCQODVUCJ-UHFFFAOYSA-N |
SMILES canonique |
CC=C(C)CC1C=C(CC(C1C=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(Benzyloxy)carbonyl]-3-chloro-L-alanyl-N-methyl-L-prolinamide](/img/structure/B14645933.png)

![4-Hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14645939.png)



![2-[(3,4-Dimethoxyphenoxy)methyl]-7-methoxy-4H-1-benzopyran-4-one](/img/structure/B14645963.png)
![2-{2-[Acetyl(phenyl)amino]ethenyl}-3-ethyl-1,3-benzoselenazol-3-ium iodide](/img/structure/B14645970.png)

![[4-(Benzyloxy)-2-methylbut-2-en-1-yl]benzene](/img/structure/B14645976.png)


